molecular formula C16H9NO6 B5698243 (4-Nitrophenyl) 4-oxochromene-2-carboxylate

(4-Nitrophenyl) 4-oxochromene-2-carboxylate

Cat. No.: B5698243
M. Wt: 311.24 g/mol
InChI Key: ZQMFJJIVDJOCQG-UHFFFAOYSA-N
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Description

(4-Nitrophenyl) 4-oxochromene-2-carboxylate is an organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Nitrophenyl) 4-oxochromene-2-carboxylate typically involves the condensation of 4-nitrophenol with 4-oxo-4H-chromene-2-carboxylic acid. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Types of Reactions:

    Oxidation: The nitrophenyl group can undergo oxidation to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The carboxylate group can participate in nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alcohols or amines in the presence of coupling agents like DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Esters or amides.

Scientific Research Applications

(4-Nitrophenyl) 4-oxochromene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Nitrophenyl) 4-oxochromene-2-carboxylate involves its interaction with various molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. The chromene moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

    4-Nitrophenyl acetate: Similar in structure but lacks the chromene moiety.

    4-Nitrophenyl benzoate: Contains a benzoate group instead of the chromene moiety.

    4-Nitrophenyl chloroformate: Contains a chloroformate group instead of the carboxylate group.

Uniqueness: (4-Nitrophenyl) 4-oxochromene-2-carboxylate is unique due to the presence of both the nitrophenyl and chromene moieties, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

(4-nitrophenyl) 4-oxochromene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9NO6/c18-13-9-15(23-14-4-2-1-3-12(13)14)16(19)22-11-7-5-10(6-8-11)17(20)21/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMFJJIVDJOCQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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